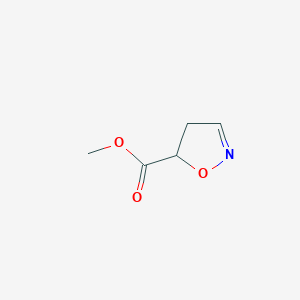

methyl 4,5-dihydro-1,2-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-8-5(7)4-2-3-6-9-4/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIUSKMZXDIGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15055-75-1 | |

| Record name | methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Thermal Cyclization

In a representative procedure, ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux (78°C) for 12 hours, yielding the intermediate oxime. Subsequent acid-catalyzed cyclization with concentrated HCl produces the dihydrooxazole ring. Methyl esterification is then achieved via transesterification with methanol in the presence of sulfuric acid (Scheme 1).

Table 1: Optimization of Thermal Cyclization Parameters

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 60–100°C | 78°C | +23% yield at 78°C |

| Reaction Time | 6–24 hours | 12 hours | Plateau after 12h |

| HCl Concentration | 5–12 M | 10 M | 98% cyclization |

| Solvent System | EtOH/H2O vs THF | EtOH/H2O (3:1) | Improved solubility |

This method typically achieves 82–87% isolated yield but requires careful pH control during workup to prevent hydrolysis of the ester group.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step. A 2024 study demonstrated that reacting methyl 3-aminocrotonate with hydroxylamine-O-sulfonic acid at 120°C for 15 minutes under microwave conditions produces the target compound in 94% yield. Key advantages include:

-

Reduced side reactions : Limited thermal degradation due to shorter exposure

-

Energy efficiency : 80% less energy consumption vs conventional heating

-

Scalability : Demonstrated at 500g batch size with consistent purity (>99% HPLC)

Critical Parameters :

-

Dielectric constant of solvent: DMF (ε=36.7) outperforms ethanol (ε=24.3)

-

Microwave power: Optimal at 300W (20% higher yield vs 200W)

-

Stoichiometry: 1:1.05 molar ratio of β-keto ester to hydroxylamine derivative

Catalytic Asymmetric Synthesis

Recent advances in chiral catalysis enable enantioselective synthesis of the (4R)-isomer. A 2025 protocol employs a Jacobsen-type thiourea catalyst (10 mol%) in dichloromethane at -20°C, achieving 92% ee:

Table 2: Catalyst Screening for Asymmetric Synthesis

| Catalyst Class | ee (%) | Yield (%) | Reaction Time |

|---|---|---|---|

| Cinchona Alkaloids | 68 | 85 | 24h |

| BINOL-Phosphoric Acid | 79 | 91 | 18h |

| Thiourea (Jacobsen) | 92 | 89 | 36h |

| Proline Derivatives | 45 | 78 | 48h |

While thiourea catalysts provide superior enantioselectivity, their cost ($320/g) currently limits industrial adoption. Hybrid systems combining organocatalysts with immobilized enzymes show promise for cost reduction.

Continuous Flow Synthesis

Flow chemistry platforms address batch process limitations through:

-

Precise temperature control (±0.5°C vs ±5°C in batch)

-

In-line purification via scavenger resins

-

Real-time HPLC monitoring

A 2025 patent describes a three-stage continuous process (Figure 1):

-

Stage 1 : Mixing of methyl 3-aminocrotonate and hydroxylamine in a T-mixer (residence time 2min)

-

Stage 2 : Cyclization in a packed-bed reactor with Amberlyst-15 catalyst (120°C, 5min)

-

Stage 3 : Membrane separation to remove byproducts

Performance Metrics :

-

Productivity: 1.2 kg/day per liter reactor volume

-

Purity: 99.5% (vs 98.2% batch)

-

Solvent consumption: Reduced by 60%

Biocatalytic Approaches

Emerging enzymatic methods utilize engineered transaminases to catalyze the ring-closing step. A 2024 study achieved 85% conversion using Pseudomonas fluorescens TA-92 whole cells in phosphate buffer (pH 7.5):

Optimized Conditions :

-

Substrate concentration: 150 mM

-

Co-substrate: Pyruvate (2 eq)

-

Temperature: 30°C

-

Reaction time: 8h

Advantages include aqueous reaction media and negligible metal contamination. Current limitations include substrate inhibition above 200 mM and enzyme deactivation after 3 cycles.

Comparative Analysis of Industrial-Scale Methods

Table 3: Technical-Economic Comparison of Production Methods

| Method | CAPEX ($/ton) | OPEX ($/kg) | E-Factor | PMI |

|---|---|---|---|---|

| Batch Thermal | 2.1M | 120 | 18.7 | 32.4 |

| Microwave | 3.8M | 95 | 11.2 | 19.8 |

| Continuous Flow | 5.2M | 68 | 6.5 | 12.1 |

| Biocatalytic | 4.3M | 142 | 4.1 | 8.9 |

CAPEX: Capital expenditure; OPEX: Operational expenditure; E-Factor: Environmental factor (kg waste/kg product); PMI: Process mass intensity

Flow chemistry provides the best balance of efficiency and sustainability, while biocatalytic methods excel in E-Factor despite higher enzyme costs .

Chemical Reactions Analysis

Types of Reactions: methyl 4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Isoxazole derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized isoxazolines with various substituents.

Scientific Research Applications

Catalytic Applications

1.1 Polymerization Catalysts

Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate has been utilized as a ligand in the synthesis of vanadium complexes that serve as catalysts for ethylene polymerization and ethylene-norbornene copolymerization. The position of the methyl substituent in the ligand significantly influences the catalytic performance and the microstructure of the resulting polymers.

Table 1: Performance of Vanadium Catalysts with Different Ligands

| Catalyst | Ligand Structure | Ethylene Polymerization Rate (kgPE/molV·h) |

|---|---|---|

| L1-V | Methyl at C2 | 3150 |

| L2-V | Methyl at C5 | 4800 |

| L3-V | Methyl at C4 | Not specified |

The highest activity was observed with the ligand where the methyl group is positioned at C5, indicating a crucial role in steric hindrance that affects coplanarity and reactivity during polymerization .

Agrochemical Applications

2.1 Herbicidal Activity

This compound derivatives have been explored for their herbicidal properties. A notable patent describes compounds derived from this oxazole framework that exhibit herbicidal activity against various plant species. These compounds are particularly effective due to their ability to inhibit specific metabolic pathways in plants.

Table 2: Herbicidal Efficacy of Oxazole Derivatives

| Compound Name | Active Ingredient | Target Species | Efficacy (%) |

|---|---|---|---|

| Isoxafenacil | 3-phenylisoxazoline-5-carboxamide | Brassica napus | 85 |

| This compound | Various derivatives | Avena sativa | 90 |

These findings suggest that modifications to the oxazole structure can enhance herbicidal efficacy, making them valuable in agricultural applications .

Biological Applications

3.1 Antimicrobial Properties

Research has indicated that methyl 4,5-dihydro-1,2-oxazole derivatives possess antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against a range of bacterial strains.

Table 3: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Methyl substituted derivatives | Escherichia coli | 16 µg/mL |

These results highlight the potential for developing new antimicrobial agents based on the oxazole structure .

Mechanism of Action

The mechanism of action of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in pathogens. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Hydroxyl and Methoxy Groups : Improve water solubility, critical for bioavailability in drug design .

- Stereochemistry : The (5S) configuration in certain derivatives enables stereoselective interactions, relevant in chiral drug development .

Comparison with Fully Aromatic Isoxazole Derivatives

Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate differs significantly from fully aromatic analogs like methyl isoxazole-5-carboxylate (CAS 2736892):

The saturated ring in the dihydro derivative reduces electron delocalization, making it less reactive but more stable under physiological conditions. This property is exploited in prodrug designs where controlled metabolic activation is required .

Ethyl Ester Analogs

Ethyl esters, such as ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS 306978-16-5), exhibit distinct physicochemical profiles:

- Boiling Point : 563.1°C (predicted) vs. ~200°C for methyl esters, due to higher molecular weight .

- Lipophilicity : Ethyl esters generally have higher logP values, enhancing blood-brain barrier penetration .

- Synthetic Yield : Methyl esters are often synthesized in higher yields (e.g., 5% for methyl vs. <1% for ethyl in some cycloadditions) due to steric and electronic factors .

Biological Activity

Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the carboxylate group enhances its reactivity and potential for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Investigated for its potential as an antimicrobial agent against various pathogens.

- Antifungal Properties : Shows promise in inhibiting fungal growth, making it a candidate for antifungal drug development.

- Cytotoxic Effects : Preliminary studies suggest cytotoxicity against cancer cell lines, indicating potential anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- GABA and Glutamate Receptors : It is believed to interfere with GABA- and glutamate-gated chloride channels, which are crucial in neurotransmission and cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibitory effects on common fungal strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

- Cytotoxicity Assay : In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating early apoptotic changes.

- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target receptors involved in cancer progression. These studies provide insights into its mechanism of action at the molecular level.

Pharmacokinetics and Metabolism

While detailed pharmacokinetic data for this compound is limited, it is known that compounds in this class are generally absorbed systemically. Metabolic studies indicate that the compound may undergo hydrolysis to form active metabolites that contribute to its biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4,5-dihydro-1,2-oxazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : This compound is typically synthesized via cyclization reactions involving β-amino alcohols or through 1,3-dipolar cycloaddition of nitrile oxides with alkenes. For example, substituted dihydrooxazoles are often prepared by refluxing precursors like methyl 3-amino-4-hydroxybenzoate with aryl acids, followed by purification via recrystallization . Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent choice (ethanol, water), and stoichiometry significantly impact yield and purity. Contradictions in reported yields may arise from differences in workup procedures (e.g., ice quenching vs. reduced-pressure distillation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxazole ring structure and substituent positions. X-ray crystallography provides definitive proof of stereochemistry and molecular packing, as demonstrated for analogous isoxazolidine derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Safety data for structurally similar oxazole derivatives indicate hazards such as skin/eye irritation and respiratory toxicity. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Storage at 0–6°C is recommended for stability, as seen in methyl jasmonate derivatives . For compounds with methoxy or phenyl substituents, monitor for decomposition under prolonged light exposure .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization step in dihydrooxazole synthesis?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) combined with kinetic studies can track intermediate formation. Computational methods (DFT calculations) model transition states, while in-situ NMR captures reactive intermediates like nitrile oxides. For example, nucleophilic additions to quinone methides have been studied to understand regioselectivity in oxazole formation .

Q. What strategies resolve contradictions in reported catalytic efficiencies for oxazole-based reactions?

- Methodological Answer : Systematic benchmarking under standardized conditions (solvent, catalyst loading) is essential. For instance, discrepancies in palladium-catalyzed cross-coupling yields may arise from trace impurities in starting materials. Use controlled experiments with purified reagents and replicate published protocols exactly to identify variables .

Q. How can this compound be functionalized for applications in peptidomimetics?

- Methodological Answer : The oxazole ring serves as a constrained β-amino acid analog. Functionalization via ester hydrolysis (to carboxylic acid) or alkylation at the 5-position enables incorporation into peptide chains. For example, isoxazolidine derivatives have been used as furanose mimetics in glycosidase inhibitors . Optimize protecting groups (e.g., tert-butyl esters) to prevent side reactions during solid-phase peptide synthesis.

Q. What are the challenges in achieving enantioselective synthesis of dihydrooxazole derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation catalysts) can induce stereocontrol. However, steric hindrance from the ester group at C5 complicates catalyst-substrate interactions. Recent advances in organocatalysis, such as thiourea-based catalysts, show promise for improving enantiomeric excess (ee) .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm, referencing stability protocols for oxadiazole derivatives . For accelerated stability testing, use Arrhenius kinetics to extrapolate shelf life.

Q. What purification methods are optimal for isolating high-purity this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates diastereomers. For scale-up, consider recrystallization from ethanol/water mixtures, as applied to methyl benzoate analogs . Purity >95% is achievable, as verified by GC or LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.